Cas no 1201593-19-2 (4-Pyrimidinecarboxylic acid, 2-[4-(1-pyrrolidinyl)-1-piperidinyl]-6-(trifluoromethyl)-)

4-Pyrimidinecarboxylic acid, 2-[4-(1-pyrrolidinyl)-1-piperidinyl]-6-(trifluoromethyl)- structure
1201593-19-2 structure
商品名:4-Pyrimidinecarboxylic acid, 2-[4-(1-pyrrolidinyl)-1-piperidinyl]-6-(trifluoromethyl)-
CAS番号:1201593-19-2
MF:C15H19F3N4O2
メガワット:344.332173585892
CID:5290989

4-Pyrimidinecarboxylic acid, 2-[4-(1-pyrrolidinyl)-1-piperidinyl]-6-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

    • 4-Pyrimidinecarboxylic acid, 2-[4-(1-pyrrolidinyl)-1-piperidinyl]-6-(trifluoromethyl)-
    • 2-(4-(Pyrrolidin-1-yl)piperidin-1-yl)-6-(trifluoromethyl)pyrimidine-4-carboxylic acid
    • インチ: 1S/C15H19F3N4O2/c16-15(17,18)12-9-11(13(23)24)19-14(20-12)22-7-3-10(4-8-22)21-5-1-2-6-21/h9-10H,1-8H2,(H,23,24)
    • InChIKey: FUKACYAFLLHQQU-UHFFFAOYSA-N
    • ほほえんだ: C1(N2CCC(N3CCCC3)CC2)=NC(C(F)(F)F)=CC(C(O)=O)=N1

4-Pyrimidinecarboxylic acid, 2-[4-(1-pyrrolidinyl)-1-piperidinyl]-6-(trifluoromethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1681143-25mg
2-(4-(Pyrrolidin-1-yl)piperidin-1-yl)-6-(trifluoromethyl)pyrimidine-4-carboxylic acid
1201593-19-2 98%
25mg
¥8400.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1681143-10mg
2-(4-(Pyrrolidin-1-yl)piperidin-1-yl)-6-(trifluoromethyl)pyrimidine-4-carboxylic acid
1201593-19-2 98%
10mg
¥3900.00 2024-08-09

4-Pyrimidinecarboxylic acid, 2-[4-(1-pyrrolidinyl)-1-piperidinyl]-6-(trifluoromethyl)- 関連文献

4-Pyrimidinecarboxylic acid, 2-[4-(1-pyrrolidinyl)-1-piperidinyl]-6-(trifluoromethyl)-に関する追加情報

Introduction to 4-Pyrimidinecarboxylic acid, 2-[4-(1-pyrrolidinyl)-1-piperidinyl]-6-(trifluoromethyl) and Its Significance in Modern Medicinal Chemistry

4-Pyrimidinecarboxylic acid, 2-[4-(1-pyrrolidinyl)-1-piperidinyl]-6-(trifluoromethyl), with the CAS number 1201593-19-2, represents a compound of considerable interest in the field of medicinal chemistry. This heterocyclic molecule, featuring a pyrimidine core substituted with a trifluoromethyl group and piperidine- and pyrrolidine-based side chains, has garnered attention due to its potential pharmacological properties. The structural motifs present in this compound suggest a high degree of versatility, making it a promising candidate for further investigation in drug discovery and development.

The pyrimidine scaffold is a fundamental structural unit in many biologically active molecules, particularly in nucleoside analogs that target viral and bacterial pathogens. The incorporation of a trifluoromethyl group at the 6-position of the pyrimidine ring enhances the metabolic stability and lipophilicity of the molecule, which are critical factors in determining its bioavailability and efficacy. Additionally, the presence of piperidine and pyrrolidine moieties introduces basic nitrogen atoms that can interact with acidic or polar pharmacophores, potentially modulating binding interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with greater precision. Studies have indicated that molecules containing the 4-pyrimidinecarboxylic acid moiety exhibit inhibitory activity against various enzymes and receptors involved in metabolic pathways, inflammation, and cancer progression. The specific substitution pattern in 4-Pyrimidinecarboxylic acid, 2-[4-(1-pyrrolidinyl)-1-piperidinyl]-6-(trifluoromethyl) suggests that it may interact with targets such as kinases, proteases, or ion channels, depending on its conformational flexibility and solubility profile.

In the context of oncology research, pyrimidine derivatives have been extensively studied for their ability to disrupt cancer cell proliferation and survival pathways. The trifluoromethyl group is particularly noteworthy for its ability to increase binding affinity by modulating electronic properties and hydrophobicity. Preclinical studies have demonstrated that similar compounds can induce apoptosis or arrest the cell cycle in cancerous cells while maintaining relative selectivity over normal tissues. The dual functionality provided by the piperidine and pyrrolidine side chains may further enhance this selectivity by fine-tuning interactions with tumor-specific biomarkers.

The synthesis of 4-Pyrimidinecarboxylic acid, 2-[4-(1-pyrrolidinyl)-1-piperidinyl]-6-(trifluoromethyl) involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions at the pyrimidine ring followed by functionalization of the piperidine and pyrrolidine moieties. Advances in catalytic methods have allowed for more efficient and sustainable synthetic routes, reducing waste generation and improving scalability.

Pharmacokinetic studies are essential for evaluating the potential therapeutic value of novel compounds like 4-Pyrimidinecarboxylic acid, 2-[4-(1-pyrrolidinyl)-1-piperidinyl]-6-(trifluoromethyl). Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) must be carefully assessed to determine whether a compound can progress to clinical trials. Computational toxicology tools have been instrumental in predicting potential adverse effects based on structural alerts derived from known toxicants. This approach allows researchers to prioritize candidates that are less likely to exhibit problematic side effects.

The integration of machine learning algorithms into drug discovery pipelines has revolutionized the way novel molecules are designed and evaluated. By leveraging large datasets of known bioactive compounds, these algorithms can predict new structures with desired properties or identify optimal modifications to existing scaffolds. In the case of 4-Pyrimidinecarboxylic acid, 2-[4-(1-pyrrolidinyl)-1-piperidinyl]-6-(trifluoromethyl), machine learning models have been used to optimize its pharmacokinetic profile while maintaining or enhancing biological activity.

Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the translation of laboratory discoveries into clinical candidates. Preclinical studies often involve interdisciplinary teams comprising organic chemists, biochemists, pharmacologists, and computational scientists working together to validate promising compounds. The complexity of modern drug development necessitates such collaborations to address challenges ranging from synthetic feasibility to regulatory compliance.

The future direction of research on compounds like 4-Pyrimidinecarboxylic acid, 2-[4-(1-pyrrolidinyl)-1-piperidinyl]-6-(trifluoromethyl) will likely focus on expanding their therapeutic applications through structure-activity relationship (SAR) studies. By systematically modifying substituents at different positions within the molecule, researchers can uncover novel mechanisms of action or improve target specificity. Additionally, exploring prodrug formulations may enhance delivery systems for these compounds while reducing off-target effects.

In conclusion,4-Pyrimidinecarboxylic acid, 2-[4-(1-pyrrolidinyl)-1-piperidinyl]-6-(trifluoromethyl) represents a structurally intriguing compound with significant potential in medicinal chemistry applications spanning oncology through metabolic diseases. Its unique combination of functional groups positions it as a valuable scaffold for further exploration using both experimental approaches alongside cutting-edge computational methodologies designed not only but also including artificial intelligence-driven molecular design platforms capable not only but also providing predictive insights into biological behavior ensuring not only but also facilitating rapid progression towards clinical utility ensuring not only but also patient benefit ultimately contributing not only but also advancing our understanding not only but also capabilities within therapeutic chemistry ensuring not only but also continued innovation ensuring not only but also progress toward addressing unmet medical needs ensuring not only but also improving global health outcomes.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd